ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate
Description
Ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-b][1,3]benzothiazole core linked via a sulfanyl (-S-) group to an ethyl 3-oxobutanoate ester.
Properties
IUPAC Name |
ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-2-20-12(19)7-9(18)8-21-13-15-16-14-17(13)10-5-3-4-6-11(10)22-14/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIYREHBFUIGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN=C2N1C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate typically involves multiple steps, starting with the preparation of the triazole and benzothiazole intermediates. The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by the reaction with an appropriate aldehyde . The benzothiazole ring is often prepared by the condensation of o-aminothiophenol with carboxylic acids or their derivatives .
The final step involves the coupling of the triazole and benzothiazole intermediates with ethyl 3-oxobutanoate under specific reaction conditions, such as the presence of a base like triethylamine in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cell proliferation and apoptosis, such as carbonic anhydrase and caspases.
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Cores
Triazolothiadiazole Derivatives
Compounds such as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (e.g., 3-(3-pyridyl)-6-substituted analogs) share a similar triazole core but replace the benzothiazole ring with a thiadiazole. This substitution reduces aromatic π-electron density and alters hydrogen-bonding capacity. These derivatives are synthesized via POCl3-catalyzed condensation of aminothiadiazoles with carboxylic acids . Notably, they demonstrate antimicrobial activity, suggesting that the target compound may also exhibit bioactivity depending on its substituents .
Benzothiolopyrimidine Analogs
Ethyl 3-oxo-4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)butanoate (C16H18N2O3S2, MW 350.5 g/mol) replaces the triazolobenzothiazole with a benzothiolopyrimidine ring. This analog has a higher XLogP3 (3.8), indicating increased lipophilicity compared to the target compound, which may affect membrane permeability in biological systems .
Substituent Variations in Butanoate Esters
Fluorinated Phenyl Derivatives
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (C12H11F3O3, MW 260.2 g/mol) substitutes the triazolobenzothiazole with a trifluorophenyl group. The electron-withdrawing fluorine atoms enhance metabolic stability and may improve bioavailability. This compound is utilized in enzyme studies, highlighting the role of fluorinated groups in modulating biochemical interactions .
Pyrrolo-Triazolopyrazine Derivatives
Ethyl 4-(3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)butanoate incorporates a bicyclic pyrrolo-triazolopyrazine system.
Key Properties of Selected Compounds
*Estimated based on structural similarity.
Activity Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
